N-(2-pyrrol-1-ylethyl)prop-2-enamide
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Overview
Description
N-(2-pyrrol-1-ylethyl)prop-2-enamide is an organic compound characterized by the presence of a pyrrole ring attached to an ethyl chain, which is further connected to a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyrrol-1-ylethyl)prop-2-enamide typically involves the reaction of pyrrole with an appropriate alkylating agent to introduce the ethyl chain, followed by the addition of a prop-2-enamide group. One common method involves the use of N-ethylpyrrole and acryloyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-pyrrol-1-ylethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogenation catalysts.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or nickel catalysts is often used.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
N-(2-pyrrol-1-ylethyl)prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-pyrrol-1-ylethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Poly(prop-2-enamide-sodium 2-acrylamido-2-methyl propane sulphonate-ethenyl ethanoate): Used as an additive in water-based drilling fluids.
Poly(prop-2-enamide-sodium-prop-2-enoate-N,N′-dimethylprop-2-enamide-N-vinylpyrrolidone): Another additive with similar applications.
Uniqueness
N-(2-pyrrol-1-ylethyl)prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for a wide range of applications, from chemical synthesis to industrial processes .
Properties
IUPAC Name |
N-(2-pyrrol-1-ylethyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-9(12)10-5-8-11-6-3-4-7-11/h2-4,6-7H,1,5,8H2,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWVFOGXTUCAFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCN1C=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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